molecular formula C9H7NO4 B7806398 3-(4-Nitrophenyl)prop-2-enoic acid

3-(4-Nitrophenyl)prop-2-enoic acid

Cat. No. B7806398
M. Wt: 193.16 g/mol
InChI Key: XMMRNCHTDONGRJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The compound “(2E)-2-(acetylamino)-3-(4-nitrophenyl)prop-2-enoic acid (NPP)” was synthesized following a facile chemical method from 4-nitrobenzaldehyde (NB) and thoroughly characterized using spectroscopic techniques .


Molecular Structure Analysis

The molecular structure of a similar compound, “2-Propenoic acid, 3-(4-nitrophenyl)-, ethyl ester” has a molecular weight of 221.2093 .


Chemical Reactions Analysis

The compound “(2E)-2-(acetylamino)-3-(4-nitrophenyl)prop-2-enoic acid (NPP)” was applied as a novel inhibitor for corrosion of mild steel in 1M HCl using various methods such as absorbance difference, potentiodynamic polarization, and electrochemical impedance spectroscopy (EIS) .

Scientific Research Applications

  • Corrosion Inhibition : Arrousse et al. (2020) synthesized a derivative of 3-(4-Nitrophenyl)prop-2-enoic acid and tested it as a novel inhibitor for the corrosion of mild steel in acidic conditions. The study found that this compound exhibits excellent protection performance, achieving a corrosion inhibition efficiency of 94% (Arrousse et al., 2020).

  • Synthesis and Characterization : Kotteswaran et al. (2016) reported the synthesis of a related compound, 2-Cyano 3-(4-dimethylaminophenyl) prop 2-enoic acid, via condensation and purification processes. This study involved structural analysis using various spectroscopic methods (Kotteswaran et al., 2016).

  • Crystal Engineering and DFT Calculations : Zhang et al. (2013) conducted a comparative study of (Z)-4-oxo-4-ureido-but-2-enoic acid and p-toluenesulfonic acid 3-nitrophenyl ester by crystal engineering and DFT calculation, providing insights into their molecular structures and interactions (Zhang et al., 2013).

  • X-ray Crystallography and Quantum Chemical Calculations : Venkatesan et al. (2016) characterized (2E)-2-(ethoxycarbonyl)-3-[(4-methoxyphenyl)amino]prop-2-enoic acid using X-ray crystallography, spectroscopy, and quantum chemical calculations. This study offers insights into the compound's intermolecular interactions and lattice energies (Venkatesan et al., 2016).

  • Applications in Liquid Crystal Displays (LCDs) : Hegde et al. (2013) explored the use of prop-2-enoates derived from 3-(thiophen-2-yl)- and 3-(thiophen-3-yl)-prop-2-enoic acid in promoting photoalignment of nematic liquid crystals, demonstrating potential applications in LCD technology (Hegde et al., 2013).

  • Inhibition Against Copper Alloy Corrosion : Nam et al. (2016) studied yttrium 3-(4-nitrophenyl)-2-propenoate as an effective corrosion inhibitor for copper alloy in chloride solution, highlighting its potential in mitigating corrosion through protective film formation (Nam et al., 2016).

Safety And Hazards

The safety data sheets of a similar compound, “3-(4-Nitrophenyl)-2-propynoic acid” suggest avoiding dust formation, breathing mist, gas or vapours, and contacting with skin and eye .

properties

IUPAC Name

3-(4-nitrophenyl)prop-2-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO4/c11-9(12)6-3-7-1-4-8(5-2-7)10(13)14/h1-6H,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMMRNCHTDONGRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=CC(=O)O)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

p-Nitro cinnamic acid

CAS RN

619-89-6
Record name 4-Nitrocinnamic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=619-89-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

The ethyl 3-(4-nitrophenyl)acrylate (512.8 mg) obtained in the above step (a) was dissolved in dioxane (5.1 ml), and the solution was added with 5 N sodium hydroxide (2.78 ml) and stirred at room temperature for 3.5 hours. Separation and extraction with diethyl ether was made to remove impurities, and then 5 N hydrochloric acid was added to the aqueous layer to reduce the pH to 2. The precipitated crystals were collected by filtration to obtain 3-(4-nitrophenyl)acrylic acid (270.1 mg, 60.3%).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
38
Citations
N Arrousse, R Salim, GA Houari, FE Hajjaji… - Journal of Chemical …, 2020 - Springer
(2E)-2-(acetylamino)-3-(4-nitrophenyl)prop-2-enoic acid (NPP) was synthesized following a facile chemical method from 4-nitrobenzaldehyde (NB) and thoroughly characterized using …
Number of citations: 22 link.springer.com
I Mieriņa, A Stikute, M Jure - Chemistry of Heterocyclic Compounds, 2014 - Springer
A convenient one-pot method is proposed for the synthesis of 4-aryl-3,4-dihydroquinolin-2(1H)-ones from the monoanilides of malonic acid and aromatic aldehydes. The antiradical …
Number of citations: 7 link.springer.com
LR Ganji, L Gandhi, V Musturi… - Medicinal Chemistry …, 2021 - Springer
The number of deaths or critical health issues is a threat in the infection caused by Dengue virus, which complicates the situation, as only symptomatic treatment is the current solution. …
Number of citations: 2 link.springer.com
DJ Fansher, N Ngwira, AR Salehi, J Woods… - Synthesis, 2022 - thieme-connect.com
Synthesis Page 1 This is a PDF file of an unedited manuscript that has been accepted for publication. As a service to our customers we are providing this early version of the manuscript. …
Number of citations: 2 www.thieme-connect.com
N Arrousse, R Salim, A Abdellaoui, F El Hajjaji… - Journal of the Taiwan …, 2021 - Elsevier
The synthesis, characterization, and evaluation of inhibiting performance of two xanthene derivatives, namely 3-oxo-3H-spiro[isobenzofuran-1,9′-xanthene]-3′,6′-diyl (3-dibenzoate…
Number of citations: 35 www.sciencedirect.com
A Nahlé, R Salim, F El Hajjaji, MR Aouad, M Messali… - RSC …, 2021 - pubs.rsc.org
The present paper illustrates the investigation of two novel ecological triazole derivative corrosion inhibitors, namely ethyl 2-(4-phenyl-1H-1,2,3-triazol-1-yl) acetate [Tria-CO2Et], and 2-(…
Number of citations: 63 pubs.rsc.org
T Attar, F Nouali, Z Kibou, A Benchadli… - Journal of Chemical …, 2021 - Springer
Corrosion inhibition of carbon steel in sulfuric acid solution was performed by three synthesized products named 2-(butylamino)-4-phenylnicotinonitrile (BAPN), 2-(propylamino)-4-…
Number of citations: 10 link.springer.com
N Arrousse, Y Fernine, R Haldhar… - Journal of …, 2023 - Elsevier
Corrosion prevention of metals like Steel, Aluminum, and Copper is an interesting problem in industries, to solve this problem corrosion inhibitors are one of the most effective …
Number of citations: 5 www.sciencedirect.com
MSS Carranza, YIA Reyes, EC Gonzales, DP Arcon… - Heliyon, 2021 - cell.com
The corrosion inhibition property of selected small organic compounds was investigated using electrochemical measurements, including potentiodynamic polarization (PDP), linear …
Number of citations: 21 www.cell.com
N Arrousse, Y Fernine, N Al-Zaqri, A Boshaala… - RSC …, 2022 - pubs.rsc.org
Thiophene derivatives, namely (E)-thiophene-2-carbaldehyde oxime (OXM) and (E)-5-(thiophen-2-yl)-1H-tetrazole (TET), were synthesized and characterized via 1H and 13C NMR. …
Number of citations: 15 pubs.rsc.org

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